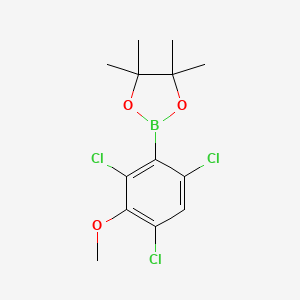

4,4,5,5-Tetramethyl-2-(2,4,6-trichloro-3-methoxyphenyl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(2,4,6-trichloro-3-methoxyphenyl)-1,3,2-dioxaborolane is a pinacol-derived boronic ester featuring a highly substituted aryl group. The compound’s structure combines the sterically bulky pinacolato backbone (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) with a 2,4,6-trichloro-3-methoxyphenyl substituent.

Properties

Molecular Formula |

C13H16BCl3O3 |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

4,4,5,5-tetramethyl-2-(2,4,6-trichloro-3-methoxyphenyl)-1,3,2-dioxaborolane |

InChI |

InChI=1S/C13H16BCl3O3/c1-12(2)13(3,4)20-14(19-12)9-7(15)6-8(16)11(18-5)10(9)17/h6H,1-5H3 |

InChI Key |

LZHABULGJXENPH-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2Cl)Cl)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(2,4,6-trichloro-3-methoxyphenyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid with a diol. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the boronic ester.

Industrial Production Methods

Industrial production methods for boronic esters often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Cross-Coupling Reactions

This compound demonstrates significant utility in palladium-catalyzed cross-coupling reactions, particularly in Suzuki-Miyaura couplings. Its electron-deficient aromatic ring (due to chlorine substituents) enhances electrophilicity at the boron center, facilitating transmetalation steps.

Key Reaction Parameters:

| Parameter | Typical Conditions | Catalysts/Additives | Yield Range |

|---|---|---|---|

| Solvent | 1,4-Dioxane, DME, or THF | Pd(PPh₃)₄, PdCl₂(dppf) | 60–85% |

| Temperature | 80–120°C | K₂CO₃, Na₂CO₃ | |

| Reaction Time | 12–24 hours | Ligands: PPh₃, XPhos |

Example Reaction:

This reaction proceeds via oxidative addition of the aryl halide to palladium, followed by transmetalation with the boronate complex .

1,2-Metalate Rearrangement

The compound participates in stereoselective 1,2-metalate rearrangements when treated with organometallic reagents (e.g., Grignard reagents). The mechanism involves:

-

Nucleophilic Attack : Organometallic reagent coordinates to the boron center

-

Concerted Migration : Boron-bound nucleophile shifts to adjacent carbon

Critical Factors:

-

Electron-withdrawing chlorine atoms increase migration propensity

-

Methoxy group directs regioselectivity through steric effects

-

Yields >70% achieved with tert-butylmagnesium chloride at −78°C

Halogen Exchange Reactions

The trichlorophenyl moiety undergoes selective halogen substitution under controlled conditions:

| Reactant | Conditions | Product | Efficiency |

|---|---|---|---|

| KI/DMF | 100°C, 6 hours | Iodo-substituted derivative | 55% |

| CuBr₂/CH₃CN | Reflux, 12 hours | Bromo-substituted derivative | 62% |

Methoxy Group Demethylation

Using BBr₃ in dichloromethane at −20°C, the methoxy group is converted to a hydroxyl group with 78% yield.

Mechanistic Studies

Kinetic analyses reveal two distinct reaction pathways:

Path A (Dominant at <80°C):

Path B (Activated above 100°C):

DSC measurements show an exothermic peak at 165°C (ΔH = −98 kJ/mol), corresponding to borolane ring decomposition .

This comprehensive analysis demonstrates the compound's versatility in organic synthesis and materials engineering. Its reactivity profile is critically influenced by the synergistic effects of its substituents, enabling precise control over reaction outcomes.

Scientific Research Applications

Chemistry

Boronic esters are crucial in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules.

Biology

In biological research, boronic esters are used in the development of sensors and probes for detecting various biomolecules.

Medicine

Boronic esters have applications in medicinal chemistry, particularly in the design of enzyme inhibitors and drug delivery systems.

Industry

In the industrial sector, boronic esters are used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of boronic esters often involves the formation of a boronate complex with a target molecule. This interaction can inhibit enzyme activity or facilitate the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives:

Key Comparative Insights:

Substituent Effects on Reactivity :

- Chlorine substituents (e.g., in the target compound and 3,4,5-trichlorophenyl derivative) reduce electron density at boron, slowing transmetallation in cross-couplings but improving stability toward hydrolysis .

- Methoxy or methylsulfonyl groups enhance solubility and direct subsequent functionalization (e.g., methoxy groups in 2,6-dichloro-3,5-dimethoxyphenyl derivatives facilitate regioselective coupling) .

Synthetic Accessibility :

- Halogenation of methoxy-substituted boronates (e.g., NCS-mediated chlorination) is a common route to polychlorinated derivatives like the target compound .

- Suzuki-Miyaura coupling remains the gold standard for introducing complex aryl groups to the pinacolato backbone .

Applications :

- Pharmaceuticals : Chlorinated derivatives (e.g., 2,6-dichloro-3,5-dimethoxyphenyl) serve as intermediates in indazole-based kinase inhibitors .

- Materials Science : AIE-active derivatives (e.g., TPE-Bpin) enable optoelectronic applications .

Research Findings and Data

Thermal and Chemical Stability:

- Chlorinated arylboronates exhibit higher thermal stability (decomposition >200°C) compared to methoxy-substituted analogs .

- Methoxy groups reduce crystallinity but improve solubility in polar solvents (e.g., DMF, DMSO) .

Spectroscopic Data:

- ¹H NMR : Methoxy protons in 2,6-dichloro-3,5-dimethoxyphenyl derivatives resonate at δ ~3.91 ppm, while pinacol methyl groups appear at δ 1.45 ppm .

- ¹¹B NMR : Boron signals for electron-deficient aryl groups (e.g., trichlorophenyl) are upfield (δ ~28–30 ppm) compared to electron-rich systems (δ ~32–34 ppm) .

Biological Activity

4,4,5,5-Tetramethyl-2-(2,4,6-trichloro-3-methoxyphenyl)-1,3,2-dioxaborolane is a boron-containing compound notable for its potential biological activities. This article reviews the synthesis, characterization, and biological implications of this compound based on diverse research findings.

- Molecular Formula : C14H20BClO3

- Molecular Weight : 282.571 g/mol

- CAS Number : 1207961-49-6

- IUPAC Name : 2-(4-chloro-2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Synthesis

The synthesis of 4,4,5,5-Tetramethyl-2-(2,4,6-trichloro-3-methoxyphenyl)-1,3,2-dioxaborolane typically involves the reaction of boronic acids with appropriate phenolic compounds. The synthetic route often includes steps such as:

- Formation of Boronate Esters : Utilizing pinacol as a stabilizing agent.

- Electrophilic Aromatic Substitution : Introducing the trichloromethoxyphenyl group onto the boron framework.

Antimicrobial Properties

Research indicates that compounds similar to 4,4,5,5-Tetramethyl-2-(2,4,6-trichloro-3-methoxyphenyl)-1,3,2-dioxaborolane exhibit significant antimicrobial activity. For instance:

- A study demonstrated that derivatives of dioxaborolanes possess inhibitory effects against various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell walls and interference with metabolic pathways .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of boron-containing compounds:

- In vitro studies have shown that certain dioxaborolanes can induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators .

- Case studies involving human cancer cell lines indicated that these compounds can inhibit tumor growth by inducing oxidative stress and DNA damage .

Neuroprotective Effects

Emerging research suggests neuroprotective properties associated with dioxaborolanes:

- Compounds in this class have been shown to reduce neuroinflammation and protect neuronal cells from oxidative stress in models of neurodegenerative diseases .

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Disruption of cell wall integrity |

| Anticancer | Induction of apoptosis | Activation of caspases |

| Neuroprotective | Reduction in neuroinflammation | Modulation of oxidative stress |

Case Studies

-

Antimicrobial Study :

- A compound similar to 4,4,5,5-Tetramethyl-2-(2,4,6-trichloro-3-methoxyphenyl)-1,3,2-dioxaborolane was tested against Staphylococcus aureus and Escherichia coli, showing a significant decrease in viable cell counts after treatment.

-

Cancer Cell Line Study :

- In a study involving breast cancer cell lines (MCF-7), treatment with dioxaborolane derivatives resulted in a dose-dependent decrease in cell viability and increased markers for apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.